molecular formula C14H21N3OS B11022399 2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B11022399
M. Wt: 279.40 g/mol
InChI Key: SAOOQFXDABRTID-UHFFFAOYSA-N
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Description

2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry and material science. This compound features a thiomorpholine ring fused with a cycloheptapyridazinone core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves the reaction of thiomorpholine with a suitable precursor, such as a cycloheptapyridazinone derivative. One common method involves the use of formaldehyde as a cross-linking agent to attach the thiomorpholine moiety to the cycloheptapyridazinone core . The reaction is usually carried out in a solvent like ethanol under reflux conditions, and the product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and minimize the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions

2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can form hydrogen bonds and other interactions with active sites, while the cycloheptapyridazinone core can modulate the activity of the target molecule . This dual interaction mechanism allows the compound to exert its biological effects through multiple pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one lies in its combination of a thiomorpholine ring with a cycloheptapyridazinone core, which imparts distinct chemical and biological properties not found in similar compounds. This unique structure allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H21N3OS

Molecular Weight

279.40 g/mol

IUPAC Name

2-(thiomorpholin-4-ylmethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C14H21N3OS/c18-14-10-12-4-2-1-3-5-13(12)15-17(14)11-16-6-8-19-9-7-16/h10H,1-9,11H2

InChI Key

SAOOQFXDABRTID-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CN3CCSCC3

Origin of Product

United States

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